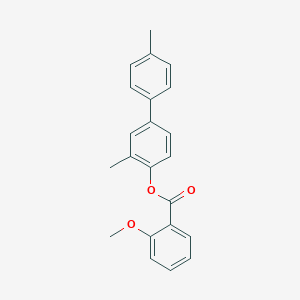
3,4'-DIMETHYLBIPHENYL-4-YL 2-METHOXYBENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a methoxybenzoate group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate typically involves the following steps:
Formation of 3,4’-Dimethyl[1,1’-biphenyl]: This can be achieved through a Grignard reaction where 4-bromotoluene is reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Esterification: The 3,4’-dimethyl-1,1’-biphenyl is then esterified with 2-methoxybenzoic acid under acidic conditions to form 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-carboxybenzoate.
Reduction: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.
科学研究应用
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethylbiphenyl: Lacks the methoxybenzoate group, making it less versatile in certain applications.
3,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the ester functionality, limiting its reactivity.
4,4’-Dimethyl-1,1’-biphenyl: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is unique due to the presence of both the biphenyl core and the methoxybenzoate group. This combination imparts distinct chemical properties, making it useful in a wide range of applications from synthetic chemistry to biological research.
属性
分子式 |
C22H20O3 |
|---|---|
分子量 |
332.4g/mol |
IUPAC 名称 |
[2-methyl-4-(4-methylphenyl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H20O3/c1-15-8-10-17(11-9-15)18-12-13-20(16(2)14-18)25-22(23)19-6-4-5-7-21(19)24-3/h4-14H,1-3H3 |
InChI 键 |
ZXDMVZCVIQSKIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino]benzoic acid](/img/structure/B390487.png)
![4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE](/img/structure/B390489.png)
![N-[2-(dodecanoyl-2-methylanilino)ethyl]-N-(2-methylphenyl)dodecanamide](/img/structure/B390490.png)





![4,4'-Bis[(4-{2,4-bisnitrophenoxy}-3-methoxybenzylidene)amino]-1,1'-biphenyl](/img/structure/B390500.png)
![N-{4-[(3-methoxybenzylidene)amino]phenyl}heptanamide](/img/structure/B390501.png)
![3-methyl-5-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B390507.png)
![(5Z)-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390508.png)
